molecular formula C10H10Cl2N2S2 B1203606 3,3-Dithiodipyridine dihydrochloride CAS No. 538-45-4

3,3-Dithiodipyridine dihydrochloride

Cat. No.: B1203606
CAS No.: 538-45-4
M. Wt: 293.2 g/mol
InChI Key: KRZAQXZMVHIPDA-UHFFFAOYSA-N
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Description

3,3-Dithiodipyridine dihydrochloride is a chemical compound with the molecular formula C10H10Cl2N2S2 and a molecular weight of 29324This compound is characterized by its crystalline form, which is soluble in water and has a melting point of 183°C .

Preparation Methods

3,3-Dithiodipyridine dihydrochloride can be synthesized from 3-pyridinesulfonyl chloride and sodium sulfite. The reaction involves the formation of the disulfide bond between two pyridine rings. The detailed synthetic route is as follows:

    Starting Materials: 3-pyridinesulfonyl chloride and sodium sulfite.

    Reaction Conditions: The reaction is typically carried out in an aqueous medium.

    Procedure: The 3-pyridinesulfonyl chloride is reacted with sodium sulfite to form the disulfide bond, resulting in the formation of 3,3-dithiodipyridine.

Chemical Reactions Analysis

3,3-Dithiodipyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.

    Substitution: The pyridine rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

Scientific Research Applications

3,3-Dithiodipyridine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-dithiodipyridine dihydrochloride involves the formation and cleavage of disulfide bonds. The compound can interact with thiol groups in proteins and other molecules, leading to the formation of disulfide bonds. This interaction can affect the structure and function of proteins, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

3,3-Dithiodipyridine dihydrochloride can be compared with other disulfide-containing compounds such as:

    3,3’-Dithiodipropionic acid: Similar in structure but contains a propionic acid group instead of pyridine rings.

    Cystine: A naturally occurring amino acid with a disulfide bond between two cysteine molecules.

    Dithiothreitol: A reducing agent commonly used in biochemistry to cleave disulfide bonds.

Uniqueness

Properties

IUPAC Name

3-(pyridin-3-yldisulfanyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S2.2ClH/c1-3-9(7-11-5-1)13-14-10-4-2-6-12-8-10;;/h1-8H;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZAQXZMVHIPDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)SSC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70968587
Record name 3,3'-Disulfanediyldipyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538-45-4
Record name 3,3-Dithiodipyridine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Disulfanediyldipyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-DITHIODIPYRIDINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/714JES9J92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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